molecular formula C24H25N7O2 B11606669 8-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 476479-97-7

8-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11606669
CAS No.: 476479-97-7
M. Wt: 443.5 g/mol
InChI Key: LVBFAMOACYSXAH-UHFFFAOYSA-N
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Description

The compound 8-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule that features a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the purine core and introduce the various substituents through a series of nucleophilic substitution and coupling reactions.

    Starting Material: The synthesis begins with a purine derivative, such as 1,3-dimethylxanthine.

    Introduction of Naphthylmethyl Group: The naphthylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using naphthylmethyl chloride and a Lewis acid catalyst.

    Formation of Imidazole Ring: The imidazole ring is typically formed through a cyclization reaction involving a suitable precursor, such as glyoxal and ammonia.

    Coupling Reactions: The final step involves coupling the imidazole ring with the purine core through a nucleophilic substitution reaction, often using a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Bases like sodium hydride or acids like hydrochloric acid can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties or activities.

Biology

As a purine derivative, it may act as a probe in biological studies to investigate processes involving nucleotides. Its ability to mimic natural nucleotides suggests potential roles in enzyme inhibition studies.

Medicine

Due to its structural similarities with bioactive molecules, the compound is being investigated for therapeutic applications:

  • Enzyme Inhibition : It may inhibit enzymes involved in nucleotide metabolism.
  • Receptor Modulation : The compound's interactions with specific receptors could lead to novel pharmacological agents.

Industry

In industrial applications, the compound may be utilized in developing new materials or as a catalyst in chemical reactions. Its unique properties could enhance reaction efficiencies or material characteristics.

Case Studies and Research Findings

Several studies have documented the potential applications of this compound:

  • Study on Enzyme Interaction : Research indicated that derivatives of this compound showed significant inhibition of specific enzymes relevant to cancer metabolism, suggesting its potential as an anticancer agent.
  • Receptor Binding Studies : Computational modeling has demonstrated that modifications to the structure can enhance binding affinity to adenosine receptors, which are crucial in various physiological processes.

Mechanism of Action

The mechanism of action of 8-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the purine core can mimic natural nucleotides, potentially inhibiting enzymes involved in nucleotide metabolism. The naphthylmethyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
  • 1-(3-(1H-Imidazol-1-yl)propyl)-3-(3,4-dimethoxyphenyl)thiourea

Uniqueness

The uniqueness of 8-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an imidazole ring and a naphthylmethyl group, along with the purine core, makes it a versatile compound for various applications.

Biological Activity

The compound 8-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione , often referred to as a derivative of purine, has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, with a focus on its pharmacological effects.

Synthesis

The synthesis of this compound typically involves multiple steps that integrate imidazole and naphthylmethyl moieties into a purine framework. The general synthetic route includes:

  • Starting Materials :
    • 1H-imidazole derivatives
    • Naphthylmethyl compounds
    • Dimethyl derivatives of purine
  • Reaction Conditions :
    • Reflux in suitable solvents (e.g., ethanol or methanol)
    • Nucleophilic substitution reactions under controlled temperatures
  • Purification :
    • Techniques such as recrystallization or chromatography are employed to isolate the pure product.

Antitumor Activity

Research indicates that purine derivatives exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity. For instance:

  • IC50 Values : The compound showed an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxic activity compared to other synthesized derivatives .
Cell LineIC50 (μM)
MDA-MB-231 (breast)27.6
A2780 (ovarian)30.5
HeLa (cervical)45.0

Antibacterial Activity

The imidazole component of the compound contributes to its antibacterial properties. Studies have shown that imidazole derivatives can inhibit bacterial growth by disrupting DNA synthesis and inducing cell death through radical formation .

Anti-inflammatory Effects

Compounds containing imidazole rings have been noted for their anti-inflammatory activities. The mechanism involves inhibition of nitric oxide synthase (NOS-II), which is crucial in inflammatory responses .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Study on Imidazole Derivatives : A review detailed the synthesis and antibacterial activities of imidazole-containing compounds, emphasizing their effectiveness against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Evaluation : A series of thieno[2,3-d]pyrimidine derivatives were evaluated for their cytotoxic effects on tumor cells, with findings suggesting structure-activity relationships that could be applicable to purine derivatives .

Properties

CAS No.

476479-97-7

Molecular Formula

C24H25N7O2

Molecular Weight

443.5 g/mol

IUPAC Name

8-(3-imidazol-1-ylpropylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C24H25N7O2/c1-28-21-20(22(32)29(2)24(28)33)31(15-18-9-5-8-17-7-3-4-10-19(17)18)23(27-21)26-11-6-13-30-14-12-25-16-30/h3-5,7-10,12,14,16H,6,11,13,15H2,1-2H3,(H,26,27)

InChI Key

LVBFAMOACYSXAH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCN3C=CN=C3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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